molecular formula C10H14ClNO2 B13272737 4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol

4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol

Cat. No.: B13272737
M. Wt: 215.67 g/mol
InChI Key: IXRWRDXAAPLSNP-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H14ClNO2 It is a chlorinated phenol derivative that features a hydroxypropylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or hydrazine hydrate.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can produce various substituted phenols.

Scientific Research Applications

4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the hydroxypropylamino group can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both a hydroxypropylamino group and a chlorine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-chloro-2-[(2-hydroxypropylamino)methyl]phenol

InChI

InChI=1S/C10H14ClNO2/c1-7(13)5-12-6-8-4-9(11)2-3-10(8)14/h2-4,7,12-14H,5-6H2,1H3

InChI Key

IXRWRDXAAPLSNP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

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